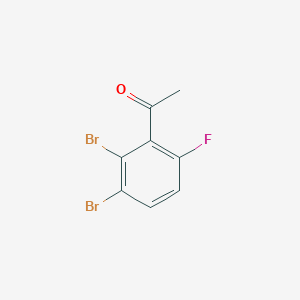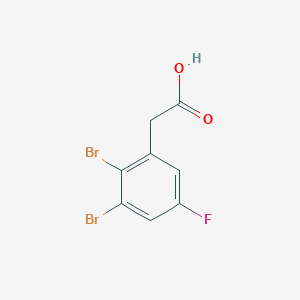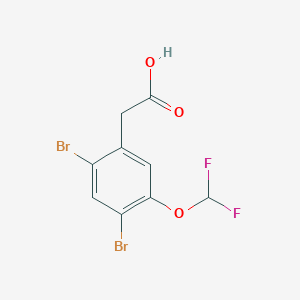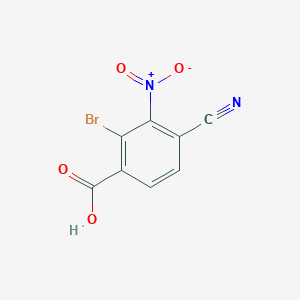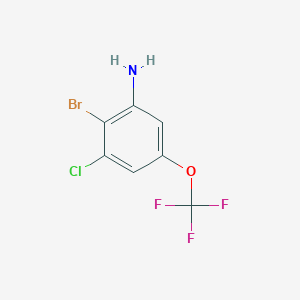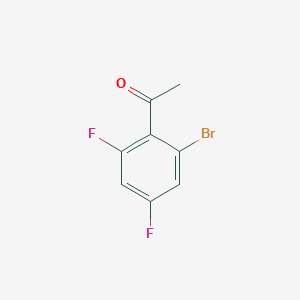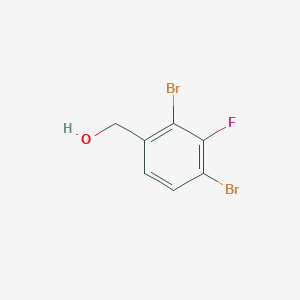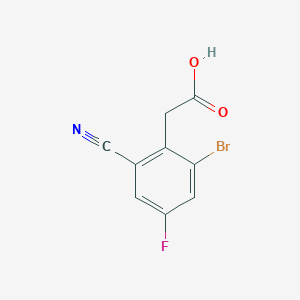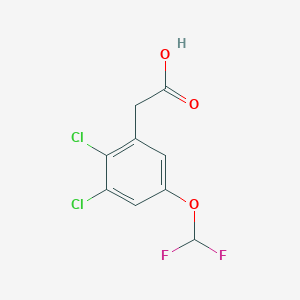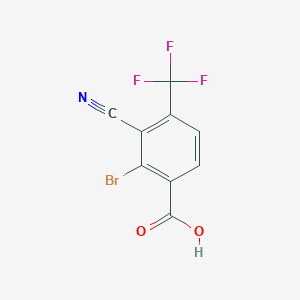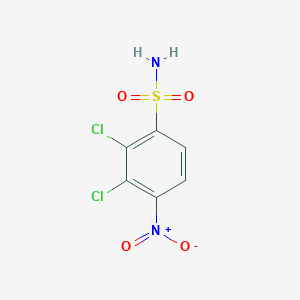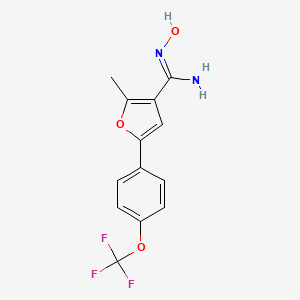
N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine
Vue d'ensemble
Description
N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine (N-HMTFPFC) is a novel synthetic compound with potential therapeutic applications. N-HMTFPFC was first discovered in 2017 and has since been studied for its various biochemical, physiological, and therapeutic effects.
Applications De Recherche Scientifique
Antiprotozoal Agents
N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine and its analogs have shown promise as antiprotozoal agents. Ismail et al. (2004) synthesized various diamidines and prodrugs demonstrating strong DNA affinities and significant in vitro activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, two protozoal pathogens. The compounds also exhibited excellent in vivo activity in a trypanosomal mouse model, suggesting potential therapeutic applications (Ismail et al., 2004).
Inhibitors of NF-κB and AP-1 Gene Expression
Palanki et al. (2000) investigated this compound derivatives as inhibitors of NF-κB and AP-1, transcription factors involved in inflammatory and immune responses. They aimed to improve the oral bioavailability of these compounds, which could have implications in treating conditions associated with NF-κB and AP-1 mediated transcription (Palanki et al., 2000).
Inhibition of Enzymes in Chemotherapy and Malaria
Alnabulsi et al. (2018) explored analogues of furan-amidines, including this compound, as inhibitors of the enzyme NQO2. Inhibition of NQO2 is of potential use in cancer chemotherapy and malaria. The study provides insights into structure-activity relationships and molecular docking, offering a basis for further development of these compounds in therapeutic applications (Alnabulsi et al., 2018).
Inhibitors of Dihydroorotate Dehydrogenase
Knecht and Löffler (1998) studied isoxazol and cinchoninic acid derivatives, structurally related to this compound, as inhibitors of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis. This study highlights the potential of these compounds in immunosuppressive therapy (Knecht & Löffler, 1998).
Propriétés
IUPAC Name |
N'-hydroxy-2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-7-10(12(17)18-19)6-11(20-7)8-2-4-9(5-3-8)21-13(14,15)16/h2-6,19H,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVJLZRSUQBAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



